![molecular formula C29H43Br4O5- B14321854 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate CAS No. 111043-73-3](/img/structure/B14321854.png)
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate is a complex organic compound characterized by its multiple bromine atoms and a long hydrocarbon chain. This compound is notable for its unique structure, which includes a benzoate ester and a secondary alcohol group. It has a total of 82 atoms, including 44 hydrogen atoms, 29 carbon atoms, 5 oxygen atoms, and 4 bromine atoms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxylation of the hydrocarbon chain is achieved through the use of oxidizing agents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Solvent extraction and recrystallization are common purification methods employed to isolate the final product.
化学反应分析
Types of Reactions
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
作用机制
The mechanism of action of 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular targets.
相似化合物的比较
Similar Compounds
- 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoic acid
- 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzamide
Uniqueness
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate is unique due to its combination of bromine atoms and a long hydrocarbon chain, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
111043-73-3 |
|---|---|
分子式 |
C29H43Br4O5- |
分子量 |
791.3 g/mol |
IUPAC 名称 |
2,3,4,5-tetrabromo-6-(2-hydroxyhenicosan-4-yloxycarbonyl)benzoate |
InChI |
InChI=1S/C29H44Br4O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-20(2)34)38-29(37)23-22(28(35)36)24(30)26(32)27(33)25(23)31/h20-21,34H,3-19H2,1-2H3,(H,35,36)/p-1 |
InChI 键 |
PXEHLINHGJVVNZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(CC(C)O)OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
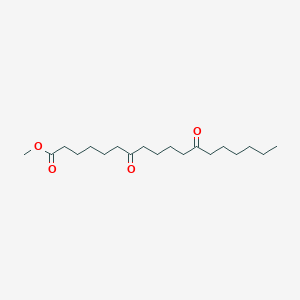
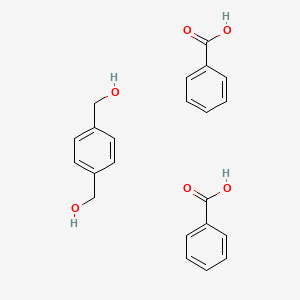
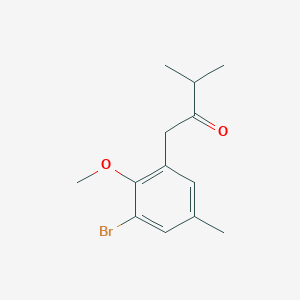
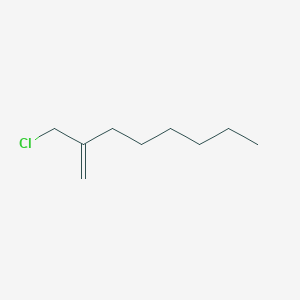
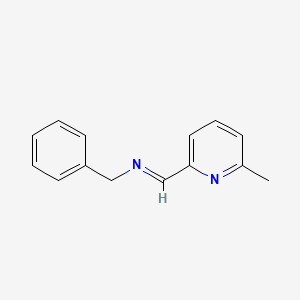

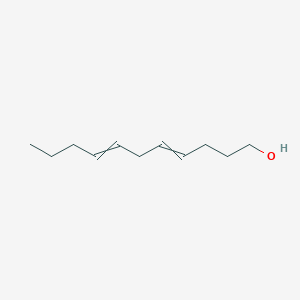
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
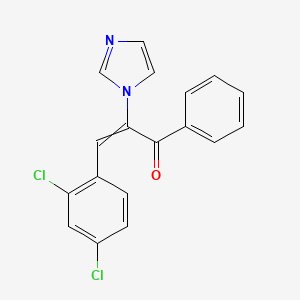
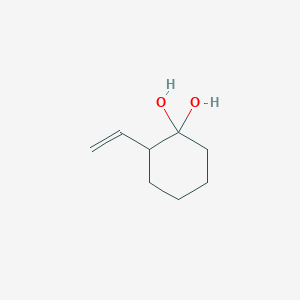
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
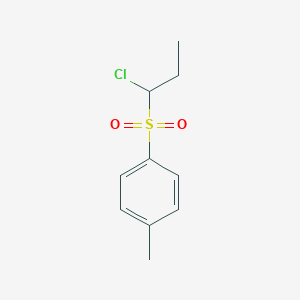
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
